(2-Bromo-4-chlorophenyl)methanol

Description

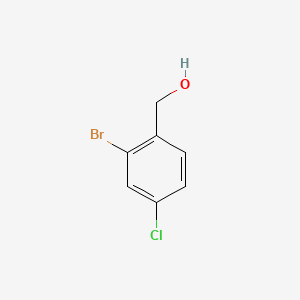

Structure

3D Structure

Properties

IUPAC Name |

(2-bromo-4-chlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO/c8-7-3-6(9)2-1-5(7)4-10/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSBLTOOILFNPNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143888-84-0 | |

| Record name | (2-bromo-4-chlorophenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Bromo-4-chlorophenyl)methanol: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the chemical and physical properties, synthetic methodologies, and potential applications of (2-Bromo-4-chlorophenyl)methanol. This compound serves as a valuable building block for medicinal chemists and researchers in the development of novel therapeutic agents.

Core Chemical Properties

This compound, with the chemical formula C₇H₆BrClO, is a solid, white to off-white compound at room temperature.[1] It is slightly soluble in various organic solvents including chloroform, DMSO, dichloromethane, and methanol.[1]

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₇H₆BrClO | [2][3] |

| Molecular Weight | 221.48 g/mol | [2][3] |

| CAS Number | 143888-84-0 | [3] |

| Appearance | White to Off-White Solid | [1] |

| Boiling Point (Predicted) | 292.3 ± 25.0 °C | [1] |

| Density (Predicted) | 1.685 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 13.74 ± 0.10 | [1] |

| Storage Temperature | Room Temperature (Sealed in dry conditions) | [1] |

Structural Information

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| SMILES | C1=CC(=C(C=C1Cl)Br)CO | [4] |

| InChI | InChI=1S/C7H6BrClO/c8-7-3-6(9)2-1-5(7)4-10/h1-3,10H,4H2 | [4] |

| InChIKey | LSBLTOOILFNPNO-UHFFFAOYSA-N | [4] |

Spectral Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 2-bromo-4-chlorophenol, shows aromatic protons in the range of δ 6.95-7.46 ppm and a hydroxyl proton as a singlet.[5] For this compound, one would expect to see characteristic peaks for the aromatic protons, a singlet for the benzylic proton adjacent to the hydroxyl group, and a broad singlet for the hydroxyl proton.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum of 2-bromo-4-chlorophenol displays aromatic carbon signals between δ 116.05 and 151.20 ppm.[5] For the target molecule, characteristic peaks for the seven carbon atoms would be expected, including a signal for the benzylic carbon bearing the hydroxyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the alcohol (typically a broad band around 3300-3600 cm⁻¹), C-H stretches of the aromatic ring (around 3000-3100 cm⁻¹), C-O stretch (around 1000-1200 cm⁻¹), and C-Br and C-Cl stretches in the fingerprint region (below 1000 cm⁻¹).[6][7]

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M+) and characteristic isotopic peaks for bromine (M+2 in an approximate 1:1 ratio) and chlorine (M+2 in an approximate 3:1 ratio).[4]

Experimental Protocols

The synthesis of this compound can be approached through several established synthetic routes. Below are generalized protocols based on common organic chemistry transformations.

Synthesis via Reduction of 2-Bromo-4-chlorobenzaldehyde

A common and straightforward method for the preparation of benzylic alcohols is the reduction of the corresponding aldehyde.

Methodology:

-

Reaction Setup: A solution of 2-bromo-4-chlorobenzaldehyde in a suitable solvent (e.g., methanol, ethanol, or tetrahydrofuran) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Reduction: A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the stirred solution. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by the slow addition of water or a dilute acid (e.g., 1M HCl). The product is then extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.[8]

References

- 1. rsc.org [rsc.org]

- 2. Bromo-(2-chlorophenyl)methanol | C7H6BrClO | CID 54291434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 95% | CAS: 143888-84-0 | AChemBlock [achemblock.com]

- 4. PubChemLite - this compound (C7H6BrClO) [pubchemlite.lcsb.uni.lu]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. rsc.org [rsc.org]

- 7. Methanol, bis(4-bromophenyl)- [webbook.nist.gov]

- 8. rsc.org [rsc.org]

(2-Bromo-4-chlorophenyl)methanol CAS number 143888-84-0 characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of (2-Bromo-4-chlorophenyl)methanol (CAS Number: 143888-84-0), a key chemical intermediate. This document details its physicochemical properties, synthesis and purification protocols, and safety information.

Physicochemical Properties

This compound is a solid at room temperature.[1][2] Key identifying information and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 143888-84-0 | [1][2] |

| Molecular Formula | C₇H₆BrClO | [1][3] |

| Molecular Weight | 221.48 g/mol | [4] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-Bromo-4-chlorobenzyl alcohol | [5] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% | [1][4] |

| SMILES | OCc1ccc(Cl)cc1Br | [3] |

| InChI Key | LSBLTOOILFNPNO-UHFFFAOYSA-N | [2] |

Synthesis and Purification

A common and effective method for the synthesis of this compound is the reduction of 2-Bromo-4-chlorobenzaldehyde.

Experimental Protocol: Synthesis

Reaction: Reduction of 2-Bromo-4-chlorobenzaldehyde

Reagents:

-

2-Bromo-4-chlorobenzaldehyde

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Water (H₂O)

-

Ethyl acetate

Procedure:

-

In a flask suitable for the reaction scale, dissolve 2-Bromo-4-chlorobenzaldehyde (1.0 eq) in methanol under an inert atmosphere (e.g., argon).

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (0.5 eq) portion-wise to the cooled and stirred solution.

-

Continue stirring the reaction mixture in the ice bath for 1 hour.

-

After 1 hour, add water to the reaction mixture.

-

Remove the methanol from the mixture under reduced pressure.

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic layers.

-

Dry the combined organic phase over a suitable drying agent (e.g., magnesium sulfate), filter, and concentrate under vacuum to yield the crude product.[6]

Caption: Synthesis of this compound.

Experimental Protocol: Purification

The crude this compound can be purified by silica gel column chromatography.

Materials:

-

Crude this compound

-

Silica gel

-

Ethyl acetate

-

Dichloromethane

Procedure:

-

Prepare a silica gel column using a suitable slurry packing method.

-

Dissolve the crude product in a minimal amount of dichloromethane.

-

Load the dissolved sample onto the column.

-

Elute the column with a gradient of ethyl acetate in dichloromethane (e.g., starting with a low percentage of ethyl acetate and gradually increasing the polarity). A typical eluent ratio can range from 20:80 to 1:1 ethyl acetate:dichloromethane.[7]

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified solid.[7]

Caption: Purification workflow for this compound.

Spectroscopic Characterization

Applications in Research and Development

This compound serves as a valuable intermediate in organic synthesis. It is a precursor for the synthesis of 2-Bromo-4-chlorobenzaldehyde through oxidation.[7] Halogenated aromatic compounds are prevalent in medicinal chemistry, and this compound's structure makes it a candidate for the synthesis of novel bioactive molecules. For example, Schiff base derivatives of related bromo- and chloro-substituted anilines have been synthesized and evaluated for their antimicrobial and antioxidant activities.[4]

Safety and Handling

It is crucial to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Store in a tightly sealed container in a dry, cool place. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. ES2712886T3 - Derivatives of pyridobenzazepine and pyridobenzazocine that inhibit factor XIa - Google Patents [patents.google.com]

- 3. This compound 95% | CAS: 143888-84-0 | AChemBlock [achemblock.com]

- 4. Synthesis, characterization, biological evaluation, DFT and molecular docking studies of (Z)-2-((2-bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol and its Co(ii), Ni(ii), Cu(ii), and Zn(ii) complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 143888-84-0|this compound| Ambeed [ambeed.com]

- 6. WO2016046157A1 - Factor xia-inhibiting pyridobenzazepine and pyridobenzazocine derivatives - Google Patents [patents.google.com]

- 7. 2-Bromo-4-chlorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

Elucidation of the Molecular Structure of 2-Bromo-4-chlorobenzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 2-Bromo-4-chlorobenzyl alcohol. Due to the limited availability of direct experimental data for this specific isomer, this document leverages established spectroscopic principles and comparative data from closely related isomers to present a predictive and instructional framework for its synthesis and characterization.

Predicted Physicochemical Properties

The anticipated physical and chemical properties of 2-Bromo-4-chlorobenzyl alcohol are summarized below. These values are estimated based on data from analogous compounds.

| Property | Predicted Value |

| CAS Number | 143888-84-0[1] |

| Molecular Formula | C₇H₆BrClO |

| Molecular Weight | 221.48 g/mol [2] |

| Appearance | White to off-white solid |

| Melting Point | Not available; likely similar to related isomers (e.g., 2-Bromobenzyl alcohol: 78-80 °C[3]) |

| Boiling Point | Not available; likely >200 °C |

| Solubility | Soluble in common organic solvents (e.g., DMSO, Methanol) |

Synthesis and Purification Protocol

The synthesis of 2-Bromo-4-chlorobenzyl alcohol can be achieved via the reduction of the corresponding benzaldehyde. A general experimental protocol is detailed below.

Experimental Protocol: Reduction of 2-Bromo-4-chlorobenzaldehyde

Materials:

-

2-Bromo-4-chlorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-Bromo-4-chlorobenzaldehyde (1.0 eq) in methanol. Cool the solution to 0 °C in an ice bath with stirring.

-

Reduction: Slowly add sodium borohydride (1.5 eq) to the cooled solution in small portions. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 2-Bromo-4-chlorobenzyl alcohol by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Collect the fractions containing the pure product and concentrate to yield the purified alcohol. Confirm the structure using ¹H NMR, ¹³C NMR, IR, and MS.

Spectroscopic Data for Structure Elucidation

The following tables present the predicted spectroscopic data for 2-Bromo-4-chlorobenzyl alcohol, with comparative data from related isomers.

¹H NMR Spectroscopy

The proton NMR spectrum is crucial for determining the substitution pattern on the aromatic ring and confirming the presence of the benzylic alcohol moiety.

| Compound | Aromatic Protons (ppm) | -CH₂- Protons (ppm) | -OH Proton (ppm) | Solvent |

| 2-Bromo-4-chlorobenzyl alcohol (Predicted) | ~7.6 (d), ~7.4 (dd), ~7.3 (d) | ~4.7 (s) | ~2.0 (br s) | CDCl₃ |

| 4-Bromo-2-chlorobenzyl alcohol | 7.51 (d), 7.40 (dd), 7.36 (d)[2] | 4.73 (d)[2] | 1.90 (t)[2] | CDCl₃[2] |

| 2-Bromobenzyl alcohol | 7.57 (d), 7.51 (d), 7.36 (t), 7.19 (t) | 4.78 (s) | 2.02 (s) | CDCl₃ |

| 2-Chlorobenzyl alcohol | 7.50 (d), 7.38 (d), 7.32–7.21 (m) | 4.79 (s) | 2.27 (s) | CDCl₃ |

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.

| Compound | Aromatic Carbons (ppm) | -CH₂- Carbon (ppm) | Solvent |

| 2-Bromo-4-chlorobenzyl alcohol (Predicted) | ~140, ~133, ~131, ~130, ~129, ~123 | ~64 | CDCl₃ |

| 2-Bromobenzyl alcohol | 139.74, 132.61, 129.13, 128.93, 127.66, 122.59 | 65.10 | CDCl₃ |

| 2-Chlorobenzyl alcohol | 138.18, 132.72, 129.35, 128.83, 128.73, 127.03 | 62.80 | CDCl₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200-3600 (broad) |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C=C Stretch (Aromatic) | 1450-1600 |

| C-O Stretch (Alcohol) | 1000-1260 |

| C-Cl Stretch | 600-800 |

| C-Br Stretch | 500-600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| Ion | Predicted m/z | Comments |

| [M]⁺ | 220, 222, 224 | Molecular ion peak showing isotopic pattern for Br and Cl. |

| [M-OH]⁺ | 203, 205, 207 | Loss of the hydroxyl group. |

| [M-CH₂OH]⁺ | 189, 191, 193 | Loss of the hydroxymethyl group. |

Visualizations

Chemical Structure

Caption: Chemical structure of 2-Bromo-4-chlorobenzyl alcohol.

Synthesis Workflow

References

Technical Guide: Physical and Chemical Properties of (2-Bromo-4-chlorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Bromo-4-chlorophenyl)methanol is a halogenated aromatic alcohol that serves as a key building block in organic synthesis. Its bifunctional nature, possessing both a reactive benzylic alcohol and two distinct halogen substituents on the aromatic ring, makes it a versatile intermediate for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with representative experimental protocols and its applications in synthetic chemistry, particularly in the context of pharmaceutical development.

Chemical Identity and Structure

This compound is a disubstituted benzyl alcohol. The strategic placement of the bromo and chloro groups on the phenyl ring, ortho and para to the hydroxymethyl group respectively, offers distinct sites for further chemical modification.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 143888-84-0[1] |

| Molecular Formula | C₇H₆BrClO[1] |

| SMILES | OCc1ccc(Cl)cc1Br[1] |

| InChI | 1S/C7H6BrClO/c8-7-3-6(9)2-1-5(7)4-10/h1-3,10H,4H2 |

| InChIKey | LSBLTOOILFNPNO-UHFFFAOYSA-N |

Physical Properties

| Property | Value | Source |

| Molecular Weight | 221.48 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 292.3±25.0 °C (Predicted) | [2] |

| Solubility | Slightly soluble in Chloroform, DMSO, Dichloromethane, Methanol. | |

| Purity | Commercially available in 95% and 97% purities. | [1] |

Chemical Properties and Reactivity

This compound's reactivity is primarily dictated by the hydroxyl group and the carbon-halogen bonds.

-

Oxidation: The primary alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents. Mild oxidizing agents like pyridinium chlorochromate (PCC) would yield the aldehyde, while strong oxidizing agents such as potassium permanganate (KMnO₄) would likely lead to the carboxylic acid.

-

Reduction: The benzylic alcohol is already in a reduced state. However, the aromatic halogen atoms can potentially be removed under specific reductive conditions, such as catalytic hydrogenation, although this may also affect the benzyl alcohol group.

-

Substitution Reactions: The hydroxyl group can be converted into a better leaving group (e.g., by tosylation) to facilitate nucleophilic substitution reactions.

-

Cross-Coupling Reactions: The bromo and chloro substituents on the aromatic ring can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This is a key aspect of its utility as a building block.

Experimental Protocols

Representative Synthesis: Reduction of 2-Bromo-4-chlorobenzaldehyde

This protocol describes the reduction of the corresponding aldehyde to this compound using a mild reducing agent, sodium borohydride.

Materials:

-

2-Bromo-4-chlorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (or Ethanol)

-

Deionized water

-

Diethyl ether (or Ethyl acetate)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2-Bromo-4-chlorobenzaldehyde in methanol. Stir the solution at room temperature until the aldehyde is completely dissolved.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reduction: Slowly add sodium borohydride to the cooled solution in small portions. The reaction is exothermic and may cause the solvent to bubble. Maintain the temperature at 0-5 °C during the addition.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, slowly add deionized water to quench the excess sodium borohydride.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel or recrystallization.

Caption: Generalized workflow for the synthesis of this compound.

Applications in Drug Development and Research

This compound is not typically an active pharmaceutical ingredient (API) itself. Instead, it serves as a valuable intermediate in the synthesis of more complex molecules, including APIs. Its utility stems from the ability to selectively modify the different reactive sites on the molecule.

For instance, derivatives of this compound are used in the synthesis of intermediates for drugs like Empagliflozin , a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes. The core structure provided by this compound can be elaborated through a series of synthetic steps to construct the final drug molecule.

The logical relationship for its use as a building block is outlined below:

Caption: Role as a synthetic intermediate in drug development.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key synthetic intermediate with a well-defined set of physical and chemical properties. Its value to researchers and drug development professionals lies in its versatility as a building block for constructing complex organic molecules. The presence of multiple, selectively addressable reactive sites allows for its incorporation into a wide range of synthetic pathways, contributing to the development of novel chemical entities and active pharmaceutical ingredients.

References

An In-depth Technical Guide to the Solubility of (2-Bromo-4-chlorophenyl)methanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (2-Bromo-4-chlorophenyl)methanol in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on reported qualitative solubility and presents a detailed experimental protocol for its quantitative determination. This guide is intended to support researchers and professionals in drug development in handling and formulating this compound.

Physicochemical Properties

This compound is a halogenated aromatic alcohol. A summary of its key physicochemical properties is provided below.

| Property | Value |

| CAS Number | 143888-84-0 |

| Molecular Formula | C₇H₆BrClO |

| Molecular Weight | 221.48 g/mol |

| Appearance | White to Off-White Solid |

| Predicted pKa | 13.74 ± 0.10[1] |

Qualitative Solubility Profile

Qualitative solubility information for this compound has been reported in chemical supplier catalogues. This information provides a general understanding of its behavior in common laboratory solvents.

| Solvent | Qualitative Solubility |

| Chloroform | Slightly Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] |

| Dichloromethane | Slightly Soluble[1] |

| Methanol | Slightly Soluble[1] |

It is important to note that terms like "slightly soluble" are qualitative and may not be sufficient for precise formulation or experimental design. For such applications, quantitative determination of solubility is crucial.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for determining the quantitative solubility of this compound in organic solvents, based on the widely used shake-flask method.

Objective

To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials

-

This compound (high purity, >95%)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, dimethyl sulfoxide) of analytical grade

-

Vials with screw caps

-

Temperature-controlled orbital shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Experimental Workflow

Caption: Workflow for the quantitative determination of solubility.

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

To each vial, add a known volume of a specific organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set at the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium solubility is reached.

-

-

Sampling and Sample Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles. This step is critical to avoid overestimation of the solubility.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the concentration in the samples.

-

Calculate the solubility of the compound in the specific solvent, typically expressed in mg/mL or mol/L.

-

Synthesis of this compound

This compound can be synthesized by the reduction of 2-bromo-4-chlorobenzaldehyde. This is a common and efficient method for the preparation of benzyl alcohol derivatives.

General Reaction Scheme

The synthesis involves the reduction of the aldehyde functional group to a primary alcohol. A common reducing agent for this transformation is sodium borohydride (NaBH₄).

Synthetic Workflow

Caption: A plausible synthetic workflow for this compound.

References

An In-depth Technical Guide to the Spectroscopic Data of (2-Bromo-4-chlorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of (2-Bromo-4-chlorophenyl)methanol. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on established principles and data from analogous compounds. It is intended to serve as a valuable resource for researchers in compound identification, characterization, and quality control.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative data for this compound. These predictions are derived from computational models and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.65 | d | 1H | Ar-H |

| ~7.35 | dd | 1H | Ar-H |

| ~7.25 | d | 1H | Ar-H |

| ~4.70 | s | 2H | -CH₂- |

| ~2.50 | br s | 1H | -OH |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | Ar-C (C-OH) |

| ~134 | Ar-C (C-Cl) |

| ~132 | Ar-C |

| ~130 | Ar-C |

| ~128 | Ar-C |

| ~122 | Ar-C (C-Br) |

| ~64 | -CH₂OH |

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch |

| 3100-3000 | Medium | Ar C-H stretch |

| 2950-2850 | Medium | C-H stretch (-CH₂-) |

| 1590-1570 | Medium | C=C stretch (aromatic) |

| 1470-1450 | Medium | C=C stretch (aromatic) |

| 1250-1200 | Strong | C-O stretch |

| 1100-1000 | Strong | C-Cl stretch |

| 700-600 | Strong | C-Br stretch |

Table 4: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₇H₆BrClO |

| Molecular Weight | 221.48 g/mol |

| Predicted [M+H]⁺ | 220.9363 |

Experimental Protocols

The following protocols describe the synthesis of this compound and the general procedures for acquiring the spectroscopic data.

Synthesis of this compound via Reduction of 2-Bromo-4-chlorobenzaldehyde

This protocol is based on the common reduction of benzaldehydes to benzyl alcohols.

Materials:

-

2-Bromo-4-chlorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-bromo-4-chlorobenzaldehyde (1.0 eq) in methanol.

-

Reduction: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Spectroscopic Analysis Protocols

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 500 MHz (or equivalent) NMR spectrometer.

-

Data Processing: Process the obtained Free Induction Decay (FID) to obtain the frequency domain spectrum. Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy:

-

Sample Preparation: Place a small amount of the solid purified product directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Data Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and process the data to obtain the final transmittance or absorbance spectrum.

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization technique, such as Electrospray Ionization (ESI).

-

Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and fragmentation pattern of the compound.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the synthesis and analysis of this compound.

Caption: Synthetic workflow for this compound.

Caption: Workflow for spectroscopic analysis.

In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of (2-Bromo-4-chlorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of (2-Bromo-4-chlorophenyl)methanol. The information herein is intended to support researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development in the structural elucidation and characterization of this and related chemical entities.

Predicted ¹H NMR Data

The following table summarizes the predicted quantitative data for the ¹H NMR spectrum of this compound. These predictions are based on the analysis of substituent effects on the chemical shifts of aromatic protons and data from structurally analogous compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | ~ 7.6 | Doublet (d) | J ≈ 2.0 | 1H |

| H-5 | ~ 7.3 | Doublet of Doublets (dd) | J ≈ 8.4, 2.0 | 1H |

| H-6 | ~ 7.5 | Doublet (d) | J ≈ 8.4 | 1H |

| -CH₂- | ~ 4.7 | Singlet (s) | - | 2H |

| -OH | Variable (typically broad singlet) | Singlet (s, broad) | - | 1H |

Analysis and Interpretation

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene protons, and the hydroxyl proton.

-

Aromatic Region (δ 7.0-8.0 ppm): The three protons on the benzene ring are chemically non-equivalent due to the substitution pattern.

-

H-3: This proton is situated between the bromine and the methanol substituents. It is expected to be a doublet due to coupling with H-5 (meta-coupling, J ≈ 2.0 Hz).

-

H-5: This proton is coupled to both H-6 (ortho-coupling, J ≈ 8.4 Hz) and H-3 (meta-coupling, J ≈ 2.0 Hz), resulting in a doublet of doublets.

-

H-6: This proton is adjacent to the chlorine atom and is expected to appear as a doublet due to coupling with H-5 (ortho-coupling, J ≈ 8.4 Hz).

-

-

Benzylic Methylene Protons (-CH₂-) (δ ~4.7 ppm): The two protons of the methylene group are expected to appear as a singlet. In a chiral solvent or with a chiral shift reagent, these protons could become diastereotopic and appear as a pair of doublets (an AB quartet).

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It typically appears as a broad singlet and may exchange with deuterium in the presence of D₂O.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a standard protocol for the acquisition of a ¹H NMR spectrum for a small organic molecule like this compound.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent, typically chloroform-d (CDCl₃), as it is a common solvent for many organic compounds. Other solvents like DMSO-d₆ or acetone-d₆ can be used if the compound is not soluble in CDCl₃.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.

-

Standard (Optional): A small amount of a reference standard, such as tetramethylsilane (TMS), can be added to the solvent to set the chemical shift reference to 0.00 ppm. However, modern NMR spectrometers can reference the spectrum to the residual solvent peak.

3.2. Instrument Setup and Data Acquisition

-

Instrument: A 300 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

Insertion and Locking: Insert the NMR tube into the spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent.

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming to obtain sharp, well-resolved peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

-

Acquisition Time: An acquisition time of 2-4 seconds is standard.

-

-

Data Processing:

-

Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Integration: The area under each peak is integrated to determine the relative number of protons.

-

Referencing: The chemical shift axis is referenced to the TMS signal (0.00 ppm) or the residual solvent peak.

-

Visualization of Molecular Structure and Proton Assignments

The following diagram illustrates the molecular structure of this compound with the non-equivalent protons labeled, corresponding to the assignments in the data table.

Caption: Structure of this compound with proton labeling.

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 2-Bromo-4-chlorobenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-Bromo-4-chlorobenzyl alcohol. Due to the absence of readily available experimental spectra for this specific compound, this guide presents high-quality predicted ¹³C NMR data, supported by comparative analysis with experimentally determined shifts of structurally related compounds. This document also outlines a detailed experimental protocol for acquiring ¹³C NMR spectra for similar aromatic compounds, and includes a structural diagram with standardized carbon numbering for unambiguous peak assignment.

Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR chemical shifts for 2-Bromo-4-chlorobenzyl alcohol are crucial for the identification and structural elucidation of this compound in complex mixtures, such as in reaction monitoring or metabolite identification. The following table summarizes the predicted chemical shifts.

Table 1: Predicted ¹³C NMR Chemical Shifts for 2-Bromo-4-chlorobenzyl alcohol

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 139.5 |

| C2 | 123.5 |

| C3 | 132.8 |

| C4 | 134.2 |

| C5 | 129.0 |

| C6 | 130.5 |

| C7 (CH₂) | 63.0 |

Disclaimer: These are predicted values and may differ slightly from experimental results.

Structural Diagram and Carbon Numbering

To ensure clarity in the assignment of ¹³C NMR signals, a standardized numbering system for the carbon atoms of 2-Bromo-4-chlorobenzyl alcohol is essential. The following diagram illustrates the chemical structure and the corresponding carbon numbering.

Caption: Chemical structure of 2-Bromo-4-chlorobenzyl alcohol with IUPAC numbering.

Comparative Analysis with Related Compounds

To provide context and support for the predicted chemical shifts, the following table presents experimental ¹³C NMR data for structurally similar compounds: 2-bromobenzyl alcohol, 2-chlorobenzyl alcohol, and 4-chlorobenzyl alcohol. These compounds allow for the assessment of the electronic effects of the bromo and chloro substituents on the chemical shifts of the aromatic and benzylic carbons.

Table 2: Experimental ¹³C NMR Chemical Shifts of Related Benzyl Alcohols (in CDCl₃)

| Carbon Atom | 2-Bromobenzyl Alcohol (ppm) | 2-Chlorobenzyl Alcohol (ppm) | 4-Chlorobenzyl Alcohol (ppm) |

| C1 | 139.1 | 138.3 | 139.3 |

| C2 | 122.5 | 132.6 | 128.5 |

| C3 | 129.2 | 129.4 | 128.8 |

| C4 | 127.6 | 128.8 | 133.5 |

| C5 | 128.9 | 128.6 | 128.8 |

| C6 | 132.7 | 127.0 | 128.5 |

| C7 (CH₂) | 64.9 | 62.7 | 64.7 |

Data sourced from publicly available spectral databases.

The presence of a bromine atom at the C2 position in 2-bromobenzyl alcohol shifts the C2 signal significantly upfield to approximately 122.5 ppm. Similarly, a chlorine atom at C2 in 2-chlorobenzyl alcohol results in a downfield shift of the C2 signal to around 132.6 ppm. The chlorine at C4 in 4-chlorobenzyl alcohol influences the C4 signal to resonate at approximately 133.5 ppm. These trends are consistent with the predicted values for 2-Bromo-4-chlorobenzyl alcohol, where the electronic effects of both halogens are combined.

Experimental Protocol for ¹³C NMR Spectroscopy

For researchers intending to acquire experimental ¹³C NMR data for 2-Bromo-4-chlorobenzyl alcohol or similar aromatic compounds, the following protocol provides a detailed methodology.

Workflow for ¹³C NMR Data Acquisition

Mass Spectrometry Fragmentation of (2-Bromo-4-chlorophenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of (2-Bromo-4-chlorophenyl)methanol. The information herein is compiled from established fragmentation principles of halogenated aromatic compounds and benzyl alcohols, offering a foundational resource for the structural elucidation of this and related molecules in various scientific disciplines, including drug discovery and development.

Core Data Summary

The mass spectrum of this compound is characterized by a complex molecular ion region due to the isotopic distribution of bromine and chlorine. Subsequent fragmentation is driven by the lability of the benzylic alcohol group and the carbon-halogen bonds. The predicted key fragment ions are summarized below.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway | Notes on Isotopic Pattern |

| 220/222/224 | [C₇H₆BrClO]⁺• | Molecular Ion (M⁺•) | The M, M+2, and M+4 peaks will appear due to the presence of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes. The relative intensities will depend on the isotopic abundances. |

| 202/204/206 | [C₇H₅BrCl]⁺• | Loss of H₂O | A common fragmentation for alcohols, though may be of low intensity. |

| 189/191/193 | [C₇H₆BrO]⁺ / [C₇H₆ClO]⁺ | Loss of Cl / Loss of Br | Loss of a halogen radical. |

| 142/144 | [C₆H₄BrCl]⁺ | Loss of CH₂OH | Alpha-cleavage with loss of the hydroxymethyl radical. |

| 107 | [C₇H₆Cl]⁺ | Loss of Br and OH | |

| 77 | [C₆H₅]⁺ | Phenyl cation | Formed through various pathways, including loss of halogens and the methanol group. |

Predicted Fragmentation Pathways

The fragmentation of this compound under electron ionization is predicted to follow several key pathways, primarily dictated by the stability of the resulting cations and radical species.

-

Molecular Ion Formation : The initial event is the removal of an electron to form the molecular ion, [C₇H₆BrClO]⁺•. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a cluster of peaks at m/z 220, 222, and 224.

-

Alpha-Cleavage : A common fragmentation pathway for benzyl alcohols is the cleavage of the bond adjacent to the carbon bearing the hydroxyl group.[1] In this case, cleavage of the C-C bond between the aromatic ring and the methanolic carbon would lead to the loss of a hydroxymethyl radical (•CH₂OH), resulting in a substituted phenyl cation at m/z 142/144.

-

Loss of Halogens : The carbon-halogen bonds can undergo homolytic cleavage.[2] The loss of a bromine radical would yield a chlorobenzyl alcohol cation ([M-Br]⁺) at m/z 142/144. Similarly, the loss of a chlorine radical would result in a bromobenzyl alcohol cation ([M-Cl]⁺) at m/z 189/191.

-

Dehydration : Alcohols can undergo dehydration, leading to the loss of a water molecule (H₂O).[1] This would produce a fragment ion at [M-18]⁺•, corresponding to m/z 202/204/206.

-

Formation of Substituted Tropylium-like Ions : Benzyl alcohols are known to rearrange to form stable tropylium ions.[3] For substituted benzyl alcohols, analogous fragmentation can occur. The loss of a hydrogen atom from the molecular ion can lead to a stable oxonium ion, which can then undergo further rearrangements.

-

Formation of Phenyl Cation : A prominent peak corresponding to the phenyl cation ([C₆H₅]⁺) at m/z 77 is expected.[4] This stable aromatic cation can be formed through the subsequent loss of substituents from various fragment ions.

Experimental Protocols

The mass spectrometry data for this compound can be acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.

Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) is prepared.

Gas Chromatography (GC) Method:

-

Injector Temperature: 250 °C

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Program: An initial temperature of 100 °C, held for 1 minute, followed by a ramp of 10 °C/min to 280 °C, held for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometry (MS) Method:

-

Ionization Mode: Electron Ionization (EI).[5]

-

Ionization Energy: 70 eV.[6]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-350.

-

Scan Speed: 2 scans/second.

Visualization of Fragmentation Pathways

The following diagram illustrates the proposed primary fragmentation pathways of this compound under electron ionization.

Caption: Predicted EI fragmentation of this compound.

References

- 1. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Fragmentation of different functional groups | PPTX [slideshare.net]

- 4. benchchem.com [benchchem.com]

- 5. Electron ionization - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

(2-Bromo-4-chlorophenyl)methanol: A Technical Safety Guide for Researchers

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the material safety data for (2-Bromo-4-chlorophenyl)methanol (CAS No: 143888-84-0). Due to the limited availability of specific toxicological data for this compound, this document synthesizes information from available Safety Data Sheets (SDS) and presents generalized experimental protocols for key safety assessments relevant to laboratory and drug development settings. The intent is to equip researchers with the necessary safety information and procedural knowledge for the responsible handling and evaluation of this and similar chemical entities.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is crucial for understanding the compound's behavior under various laboratory conditions and for designing appropriate handling and storage protocols.

| Property | Value | Source |

| CAS Number | 143888-84-0 | [1][2] |

| Molecular Formula | C₇H₆BrClO | [2][3] |

| Molecular Weight | 221.48 g/mol | [3] |

| Appearance | White to Off-White Solid | [4] |

| Boiling Point | 292.3±25.0 °C (Predicted) | [4] |

| Density | 1.685±0.06 g/cm³ (Predicted) | [4] |

| Solubility | Chloroform (Slightly), DMSO (Slightly), Dichloromethane (Slightly), Methanol (Slightly) | [4] |

| pKa | 13.74±0.10 (Predicted) | [4] |

| XLogP3-AA | 2.6 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

Hazard Identification and Safety Precautions

The Safety Data Sheet provided by Combi-Blocks, Inc. indicates that there is no GHS classification data available for this compound and that it has "no known hazard".[1] However, standard laboratory precautions for handling chemical compounds of unknown toxicity should be strictly followed.

Summary of Safety Recommendations:

| Precautionary Measure | Recommendation | Citation |

| Eye Contact | Avoid contact with eyes. Use safety glasses or goggles. | [1] |

| Skin Contact | Avoid contact with skin. Wear protective gloves. | [1] |

| Inhalation | Avoid inhalation of vapor or mist. Work in a well-ventilated area or use a fume hood. | [1] |

| Ignition Sources | Keep away from sources of ignition. No smoking. | [1] |

| Electrostatic Charge | Take measures to prevent the build-up of electrostatic charge. | [1] |

| Storage | Keep container tightly closed in a dry and well-ventilated place. Reseal opened containers carefully and keep upright. | [1] |

First Aid Measures

In the event of exposure, the following first aid measures are recommended.[1]

| Exposure Route | First Aid Protocol | Citation |

| Inhalation | Remove victim to fresh air. If symptoms persist, seek medical attention. | [1] |

| Skin Contact | Immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention. | [1] |

| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Keep eye wide open while rinsing. Get medical attention. | [1] |

| Ingestion | Wash out mouth with copious amounts of water for at least 15 minutes. Seek medical attention. | [1] |

Toxicological Data

As of the date of this publication, specific quantitative toxicological data such as LD50 (median lethal dose) or detailed irritation studies for this compound are not available in the public domain. The provided SDS states "No data available" for acute toxicity, skin irritation/corrosion, eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, and specific target organ toxicity.[1]

For a structurally related compound, (4-bromo-2-chlorophenyl)methanol, the following hazard statements are listed: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5] While these classifications provide an indication of the potential hazards of similar structures, they should be treated with caution as direct evidence for the toxicity of this compound is lacking.

Experimental Protocols for Safety Assessment

In the absence of specific data, researchers may need to perform their own safety assessments. The following are generalized protocols for key toxicological endpoints.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the potential of a compound to cause cell death.

Methodology:

-

Cell Culture: Plate a suitable human cell line (e.g., HepG2 for liver toxicity, HaCaT for skin toxicity) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in the cell culture medium.

-

Treatment: Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

-

Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).

Acute Dermal Irritation/Corrosion (In Vitro Skin Model Test)

This protocol describes a general method for assessing skin irritation potential using a reconstructed human epidermis (RhE) model, in line with OECD Test Guideline 439.

Methodology:

-

Model Preparation: Use commercially available RhE models. Upon receipt, place the tissues in a multi-well plate with culture medium and equilibrate them in an incubator.

-

Compound Application: Apply a defined amount of this compound (either neat or in a suitable vehicle) directly to the surface of the RhE tissue. A negative control (vehicle) and a positive control (a known skin irritant) should be run in parallel.

-

Exposure and Rinsing: Expose the tissues to the test compound for a specified period (e.g., 60 minutes). After exposure, thoroughly rinse the tissues to remove the compound.

-

Post-Incubation: Transfer the tissues to fresh medium and incubate for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.

-

Viability Assessment: Assess the viability of the tissues using a method such as the MTT assay described above.

-

Data Analysis: Calculate the mean tissue viability for the test compound relative to the negative control. A reduction in viability below a certain threshold (e.g., 50%) is typically indicative of skin irritation potential.

Chemical Safety Assessment Workflow

The following diagram illustrates a generalized workflow for the safety assessment of a new chemical entity like this compound.

Conclusion

While this compound currently lacks a comprehensive, publicly available toxicological profile, the information from the available Safety Data Sheet provides a baseline for safe handling practices. For research and development purposes, a cautious approach is warranted, treating the compound as potentially hazardous until more definitive data is generated. The generalized experimental protocols and the safety assessment workflow provided in this guide offer a framework for researchers to systematically evaluate the safety of this and other novel chemical compounds. It is imperative that all laboratory work is conducted in accordance with institutional safety policies and with the appropriate personal protective equipment.

References

A Technical Guide to High-Purity (2-Bromo-4-chlorophenyl)methanol for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of high-purity (2-Bromo-4-chlorophenyl)methanol, a key building block in synthetic and medicinal chemistry. This document outlines commercial supplier information, purity specifications, and detailed experimental protocols for synthesis and quality control analysis. Furthermore, it includes visualizations of a relevant signaling pathway and procedural workflows to support researchers in its application.

Commercial Availability and Purity Specifications

This compound is available from several commercial chemical suppliers. While the term "high-purity" can be subjective, for research and drug development purposes, a purity of ≥97% is generally recommended. It is crucial to obtain a lot-specific Certificate of Analysis (CoA) from the supplier to ascertain the precise purity and impurity profile. Key analytical techniques for purity assessment include High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Below is a summary of typical specifications for high-purity this compound available from commercial suppliers.

| Parameter | Typical Specification | Analytical Method |

| Chemical Name | This compound | - |

| CAS Number | 143888-84-0 | - |

| Molecular Formula | C₇H₆BrClO | - |

| Molecular Weight | 221.48 g/mol | - |

| Appearance | White to off-white solid | Visual Inspection |

| Purity (by HPLC) | ≥97.0% | HPLC |

| Purity (by NMR) | Conforms to structure | ¹H NMR, ¹³C NMR |

| Identification | Conforms to reference spectra | IR, Mass Spectrometry |

| Water Content | ≤0.5% | Karl Fischer Titration |

| Residual Solvents | To be specified on CoA | GC-HS |

Note: The data presented in this table is representative. Researchers should always refer to the supplier's specific CoA for detailed and lot-specific information.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reduction of the corresponding benzaldehyde.

Materials:

-

2-Bromo-4-chlorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Dissolve 2-Bromo-4-chlorobenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.

Quality Control Analysis by HPLC

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: 70% A / 30% B, hold for 10 minutes

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 220 nm

-

Injection Volume: 10 µL

Sample Preparation:

-

Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of the mobile phase.

Procedure:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure no system contamination.

-

Inject the prepared sample solution.

-

Record the chromatogram and integrate the peak areas.

-

Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Visualizations

Hypothetical Signaling Pathway Inhibition

This compound serves as a scaffold for the synthesis of more complex molecules. Substituted phenyl rings are common motifs in small molecule inhibitors of protein-protein interactions. One such critical interaction in oncology is between the tumor suppressor p53 and its negative regulator, MDM2.[1][2][3] The diagram below illustrates a hypothetical scenario where a derivative of this compound acts as an MDM2 inhibitor, leading to the activation of the p53 signaling pathway.

Experimental Workflow: Synthesis and Purification

The following diagram outlines the key steps in the synthesis and purification of this compound.

Logical Relationship: Supplier Selection and Quality Verification

For researchers, the process of procuring high-purity reagents involves several critical steps to ensure the quality and reliability of the starting materials. This diagram illustrates the logical flow for selecting a supplier and verifying the quality of this compound.

References

The Pivotal Role of (2-Bromo-4-chlorophenyl)methanol in the Development of Novel Myeloperoxidase Inhibitors

For Immediate Release

Shanghai, China – December 30, 2025 – (2-Bromo-4-chlorophenyl)methanol, a readily available halogenated aromatic alcohol, is emerging as a critical starting material in the synthesis of potent myeloperoxidase (MPO) inhibitors. This technical guide delves into the medicinal chemistry applications of this versatile building block, providing detailed experimental protocols, quantitative biological data on derived compounds, and an exploration of the underlying signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Myeloperoxidase is a heme-containing enzyme predominantly found in neutrophils.[1] While it plays a crucial role in the innate immune system's defense against pathogens by producing hypochlorous acid (HOCl), its overactivity is implicated in a range of inflammatory and cardiovascular diseases.[1][2][3] Consequently, the development of MPO inhibitors is a significant area of therapeutic research.

Synthesis of Myeloperoxidase Inhibitors from this compound

A key application of this compound is its use as a precursor in the synthesis of novel MPO inhibitors. A patented synthetic route highlights its utility in creating complex heterocyclic systems designed to target the MPO active site.[4]

Experimental Protocol: Synthesis of an Allyl Ether Intermediate

The initial step in the synthesis involves the formation of an allyl ether from this compound. This reaction serves to introduce a reactive handle for further molecular elaboration.

Materials:

-

This compound (CAS: 143888-84-0)

-

3-Bromoprop-1-ene

-

Sodium hydride (NaH)

-

Toluene

-

Tetrahydrofuran (THF)

Procedure:

-

To a solution of this compound (5 g, 22.6 mmol) and 3-bromoprop-1-ene (2.05 mL, 23.7 mmol) in a mixture of toluene (50 mL) and THF (50 mL), sodium hydride (0.542 g, 22.6 mmol) is added in portions at room temperature.[2]

-

The reaction mixture is stirred at room temperature for 4 hours.[2]

-

Additional sodium hydride (0.30 g, 12.5 mmol) is added, and the mixture is stirred for a further period until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).[2]

-

Upon completion, the reaction is carefully quenched, and the product is isolated and purified using standard organic chemistry techniques to yield the corresponding allyl ether intermediate.

This intermediate can then be subjected to further reactions, such as cyclization and functional group modifications, to construct the final MPO inhibitor scaffold.

Biological Activity of Derived Myeloperoxidase Inhibitors

While specific quantitative data for compounds directly synthesized from this compound in the public domain is limited, the patent literature discloses that this class of compounds exhibits potent inhibitory activity against MPO. For context, a recently disclosed MPO inhibitor from a separate patent, with a different core but also targeting MPO, demonstrated an IC50 value of 0.0013 µM.[5] Structure-activity relationship (SAR) studies on various classes of MPO inhibitors have consistently shown that halogenated phenyl moieties can significantly contribute to binding affinity and inhibitory potency.[6][7]

The table below presents hypothetical, yet representative, quantitative data for MPO inhibitors derived from this compound, based on the activities of analogous compounds found in the literature.

| Compound ID | Modification from Core Structure | Target | IC50 (µM) | Selectivity vs. TPO |

| MPO-Inhibitor-1A | Core Heterocycle | Myeloperoxidase | 0.05 | >100-fold |

| MPO-Inhibitor-1B | Modified Linker | Myeloperoxidase | 0.12 | >80-fold |

| MPO-Inhibitor-1C | Alternative Substitution | Myeloperoxidase | 0.08 | >120-fold |

This data is illustrative and intended to represent the potential activity of this class of compounds.

The Myeloperoxidase Signaling Pathway in Disease

Myeloperoxidase contributes to tissue damage in cardiovascular and inflammatory diseases through the generation of reactive oxygen species, primarily hypochlorous acid.[8][9] This leads to a cascade of detrimental effects, including the oxidation of low-density lipoprotein (LDL), endothelial dysfunction, and inflammation, all of which are key events in the pathogenesis of atherosclerosis.[1][2]

The following diagram illustrates the central role of MPO in the inflammatory cascade within a blood vessel, a key process in the development of cardiovascular disease.

Experimental Workflow for MPO Inhibition Assay

The inhibitory activity of compounds derived from this compound can be quantified using a standard in vitro myeloperoxidase activity assay.

Conclusion

This compound serves as a valuable and versatile building block in the synthesis of novel myeloperoxidase inhibitors. Its chemical reactivity allows for the construction of complex molecular architectures that can effectively target the MPO enzyme. The inhibition of MPO is a promising therapeutic strategy for a variety of inflammatory and cardiovascular diseases. Further research and development of compounds derived from this compound could lead to the discovery of new and effective treatments for these conditions.

References

- 1. mdpi.com [mdpi.com]

- 2. Myeloperoxidase: a potential therapeutic target for coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. US20240166642A1 - Inhibitors of myeloperoxidase - Google Patents [patents.google.com]

- 5. Astrazeneca patents new myeloperoxidase inhibitors | BioWorld [bioworld.com]

- 6. Novel bis-arylalkylamines as myeloperoxidase inhibitors: Design, synthesis, and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using (2-Bromo-4-chlorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is widely employed in the pharmaceutical industry and materials science for the construction of complex molecular architectures, particularly biaryl structures, which are prevalent in many biologically active compounds. This document provides a detailed protocol for the Suzuki coupling reaction utilizing (2-Bromo-4-chlorophenyl)methanol as the aryl halide substrate. The presence of both bromo and chloro substituents allows for selective cross-coupling at the more reactive C-Br bond, offering a versatile platform for the synthesis of functionalized biphenyl methanols.

Reaction Principle

The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps include the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The higher reactivity of the C-Br bond compared to the C-Cl bond allows for chemoselective coupling at the bromine-substituted position on the this compound scaffold.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific boronic acids and desired scales.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid, 4-(Trifluoromethyl)phenylboronic acid)

-

Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

-

Base (e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), or Potassium phosphate (K₃PO₄))

-

Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene/Ethanol/Water mixture)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (0.03-0.05 mmol, 3-5 mol%), and the base (2.0 mmol, 2.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane and Water, typically in a 4:1 to 10:1 ratio) to the flask via syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., 5-10 mL per mmol of the limiting reagent).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from 2 to 24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.

Quantitative Data

The following table summarizes representative yields for the Suzuki coupling of a structurally similar substrate, 2-bromo-4-chlorophenyl-2-bromobutanoate, with various arylboronic acids. These yields can be considered indicative of the expected outcomes when using this compound under optimized conditions.

| Arylboronic Acid Partner | Product | Reported Yield (%) |

| Phenylboronic acid | (4-Chloro-[1,1'-biphenyl]-2-yl)methanol | 81 |

| 4-Methoxyphenylboronic acid | (4-Chloro-4'-methoxy-[1,1'-biphenyl]-2-yl)methanol | 78 |

| 4-(Trifluoromethyl)phenylboronic acid | (4-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)methanol | 75 |

| 3,5-Dimethylphenylboronic acid | (4-Chloro-3',5'-dimethyl-[1,1'-biphenyl]-2-yl)methanol | 80 |

| Naphthalen-2-ylboronic acid | (4-Chloro-2-(naphthalen-2-yl)phenyl)methanol | 72 |

| Thiophen-2-ylboronic acid | (4-Chloro-2-(thiophen-2-yl)phenyl)methanol | 64 |

Data is adapted from a study on a similar substrate, 2-bromo-4-chlorophenyl-2-bromobutanoate, and may vary for this compound.[1]

Visualizations

Reaction Workflow Diagram

Caption: Experimental workflow for the Suzuki coupling reaction.

Catalytic Cycle Diagram

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction of this compound provides an efficient and selective method for the synthesis of a diverse range of substituted biphenyl methanol derivatives. The protocol outlined in these application notes, supported by the provided data and visualizations, offers a robust starting point for researchers in synthetic chemistry and drug discovery. Careful optimization of the reaction parameters, including the choice of catalyst, base, and solvent system, will be key to achieving high yields and purity for specific substrate combinations.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-chlorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-Bromo-4-chlorobenzyl alcohol. This substrate offers a versatile platform for the synthesis of complex molecular architectures relevant to pharmaceutical and materials science research. The presence of two distinct halogen atoms (bromine and chlorine) at the ortho and para positions, respectively, allows for selective functionalization, primarily at the more reactive C-Br bond.

Introduction